molecular formula C13H22O5 B11996446 Dibutyl 3-oxopentanedioate CAS No. 42599-01-9

Dibutyl 3-oxopentanedioate

Cat. No.: B11996446
CAS No.: 42599-01-9
M. Wt: 258.31 g/mol
InChI Key: SAPPVGOXJLSDHG-UHFFFAOYSA-N
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Description

. It is an organic compound with interesting properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of Dibutyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid (also known as acetylacetone) with butanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:

3-oxo-pentanedioic acid+ButanolDibutyl 3-oxopentanedioate+Water\text{3-oxo-pentanedioic acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} 3-oxo-pentanedioic acid+Butanol→Dibutyl 3-oxopentanedioate+Water

Industrial Production:: Industrial production methods may vary, but the above synthetic route is commonly employed.

Chemical Reactions Analysis

Dibutyl 3-oxopentanedioate can undergo various reactions:

    Hydrolysis: Under basic conditions, it hydrolyzes back to 3-oxopentanedioic acid and butanol.

    Esterification: It can react with other alcohols to form different esters.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common reagents include strong acids or bases, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

Dibutyl 3-oxopentanedioate finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Polymer Chemistry: For modifying polymer properties.

    Flavor and Fragrance Industry: As a component in perfumes and flavorings.

Mechanism of Action

The exact mechanism of action for Dibutyl 3-oxopentanedioate depends on its specific application. It may act as a prodrug, releasing the active compound upon hydrolysis. Molecular targets and pathways vary based on its use.

Comparison with Similar Compounds

Dibutyl 3-oxopentanedioate is structurally related to other esters and ketones. its uniqueness lies in its specific combination of functional groups and applications.

Biological Activity

Dibutyl 3-oxopentanedioate, also known as dibutyl 2-oxoglutarate, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a diester derived from 3-oxopentanedioic acid. Its molecular formula is C12H22O5C_{12}H_{22}O_5, and it has a molecular weight of 230.31 g/mol. The compound can be represented structurally as follows:

C4H9O2C(=O)C(=O)C4H9\text{C}_4\text{H}_9\text{O}_2\text{C}(=O)\text{C}(=O)\text{C}_4\text{H}_9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. A study demonstrated that the compound reduced lipid peroxidation in cellular models, suggesting its potential in preventing oxidative damage in various diseases .

Anti-inflammatory Properties

In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary findings indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect could be attributed to its ability to disrupt microbial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
  • Cytokine Modulation : It inhibits specific signaling pathways involved in the synthesis of inflammatory cytokines.
  • Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, compromising their integrity.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Effects

In a randomized clinical trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after eight weeks of treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryDecreased levels of inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains

Properties

CAS No.

42599-01-9

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dibutyl 3-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3

InChI Key

SAPPVGOXJLSDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(=O)CC(=O)OCCCC

Origin of Product

United States

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